Dibucaine hydrochloride
Overview
Description
Dibucaine hydrochloride is a monohydrochloride salt of cinchocaine. It is a potent local anesthetic used in various medical applications, particularly for temporary relief of pain and itching associated with skin and anorectal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibucaine hydrochloride involves the reaction of 2-butoxyquinoline-4-carboxylic acid with 2-(diethylamino)ethylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dibucaine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Dibucaine hydrochloride is widely used in scientific research due to its potent local anesthetic properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nerve impulse conduction and membrane permeability.
Medicine: Utilized in formulations for topical anesthesia and in research on pain management.
Industry: Applied in the development of new anesthetic formulations and in quality control processes
Mechanism of Action
The compound exerts its effects by blocking the initiation and conduction of nerve impulses. It decreases the neuronal membrane’s permeability to sodium ions through sodium channel inhibition. This action prevents the propagation of nerve impulses, resulting in localized anesthesia .
Comparison with Similar Compounds
Similar Compounds
- Dibucaine hydrochloride
- Cinchocaine hydrochloride
- 2-Butoxy-N-(2-diethylaminoethyl)-4-quinolinecarboxamide hydrochloride
Uniqueness
This compound is unique due to its high potency and long duration of action compared to other local anesthetics. Its specific chemical structure allows for effective membrane permeability and sodium channel inhibition, making it one of the most potent long-acting local anesthetics .
Properties
IUPAC Name |
2-[(2-butoxyquinoline-4-carbonyl)amino]ethyl-diethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[NH+](CC)CC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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